molecular formula C13H20O4Si B13953203 Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate CAS No. 55590-94-8

Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate

Cat. No.: B13953203
CAS No.: 55590-94-8
M. Wt: 268.38 g/mol
InChI Key: WBURSOFUYWGICP-UHFFFAOYSA-N
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Description

2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester is a chemical compound with the molecular formula C13H20O4Si and a molar mass of 268.38 g/mol . This compound is known for its unique structural features, which include a methoxy group, a trimethylsiloxy group, and a benzeneacetic acid methyl ester moiety. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester involves its interaction with specific molecular targets and pathways. The methoxy and trimethylsiloxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-Methoxy-alpha-(trimethylsiloxy)benzeneacetic acid methyl ester can be compared with similar compounds such as:

Properties

CAS No.

55590-94-8

Molecular Formula

C13H20O4Si

Molecular Weight

268.38 g/mol

IUPAC Name

methyl 2-(2-methoxyphenyl)-2-trimethylsilyloxyacetate

InChI

InChI=1S/C13H20O4Si/c1-15-11-9-7-6-8-10(11)12(13(14)16-2)17-18(3,4)5/h6-9,12H,1-5H3

InChI Key

WBURSOFUYWGICP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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